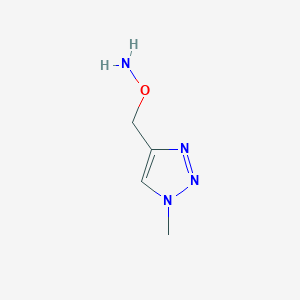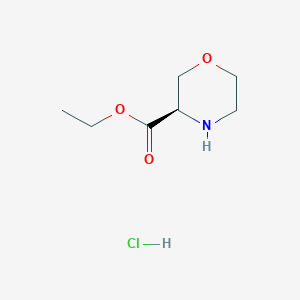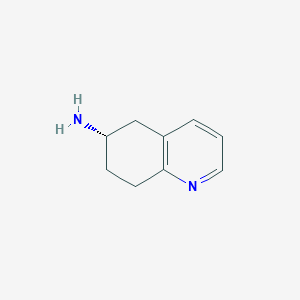
O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine: is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: The use of flow chemistry and continuous processing can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups attached to it.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the formation of amines or other reduced derivatives .
Scientific Research Applications
Chemistry: O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine is used as a ligand in coordination chemistry, particularly in the stabilization of metal ions in catalytic processes .
Biology: In biological research, this compound is used in the development of enzyme inhibitors and as a building block for the synthesis of bioactive molecules .
Industry: In industrial applications, it is used in the synthesis of advanced materials, including polymers and nanomaterials .
Mechanism of Action
The mechanism of action of O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine involves its ability to coordinate with metal ions, thereby stabilizing them and enhancing their catalytic activity. This coordination can influence various biochemical pathways, depending on the specific metal ion and the biological context .
Comparison with Similar Compounds
- 1-(1H-1,2,3-Triazol-4-yl)methanamine
- 1-(1H-1,2,3-Triazol-4-yl)methylhydrazine
- 1-(1H-1,2,3-Triazol-4-yl)methylhydroxylamine
Uniqueness: O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives. This makes it particularly valuable in the development of novel catalysts and bioactive compounds .
Properties
Molecular Formula |
C4H8N4O |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
O-[(1-methyltriazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C4H8N4O/c1-8-2-4(3-9-5)6-7-8/h2H,3,5H2,1H3 |
InChI Key |
LUWOPBUYFCEFAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)






![3H-Pyrazolo[4,3-C]pyridine](/img/structure/B11924181.png)





